2-(2-Chloro-4-fluorophenoxy)ethanethioamide

Description

Chemical Identification and Nomenclature

This compound possesses the molecular formula C₈H₇ClFNOS and maintains a molecular weight of 219.66 grams per mole. The compound bears the Chemical Abstracts Service registry number 952183-08-3, providing unambiguous identification within chemical databases and literature. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural components.

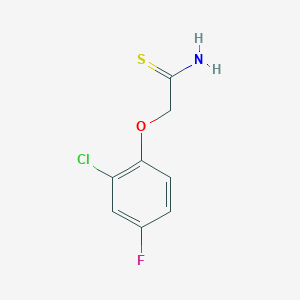

The molecular structure incorporates several distinctive features that define its chemical identity. The compound contains a phenoxy group substituted with chlorine at the 2-position and fluorine at the 4-position relative to the oxygen attachment point. This phenoxy moiety connects through an ethylene bridge to a thioamide functional group, creating the characteristic ethanethioamide backbone. The Simplified Molecular Input Line Entry System representation appears as C1=CC(=C(C=C1F)Cl)OCC(=S)N, clearly delineating the connectivity pattern and functional group arrangements.

The compound's International Chemical Identifier provides additional structural specificity: InChI=1S/C8H7ClFNOS/c9-6-3-5(10)1-2-7(6)12-4-8(11)13/h1-3H,4H2,(H2,11,13). This standardized representation enables precise computational analysis and database searching across various chemical information systems.

Historical Context in Phenoxyethanethioamide Research

The development of phenoxyethanethioamide compounds emerged from broader investigations into organosulfur chemistry and the exploration of thioamide-containing molecules. Historical research into thioamides dates back to the 1870s when the fundamental synthetic methodologies for converting amides to their corresponding thioamide analogs were first established. These early investigations utilized phosphorus pentasulfide as the primary sulfurizing agent, establishing the foundational chemistry that would later enable the synthesis of more complex phenoxyethanethioamide derivatives.

The incorporation of halogenated phenoxy groups into ethanethioamide scaffolds represents a more recent development in medicinal chemistry and materials science research. The strategic placement of chlorine and fluorine substituents on aromatic rings has been recognized for its ability to modulate molecular properties, including electron density distribution, metabolic stability, and intermolecular interactions. This understanding has driven the systematic exploration of various halogenation patterns within phenoxyethanethioamide frameworks.

Research interest in this compound specifically appears to have intensified during the early 21st century, coinciding with advances in synthetic organic chemistry techniques and computational molecular design approaches. The compound's first reported database entry dates to 2008, suggesting its initial synthesis and characterization occurred during this period. Subsequently, the compound has been incorporated into various chemical supplier catalogs and research databases, indicating sustained scientific interest and potential applications.

Position within Thioamide Compound Classification

This compound belongs to the broader class of thioamides, which are characterized by the general structural motif R¹-C(=S)-NR²R³, where R¹, R² and R³ represent various organic substituents or hydrogen atoms. Thioamides demonstrate distinctive chemical properties compared to their oxygen-containing amide counterparts, primarily due to the presence of sulfur in place of oxygen in the carbonyl-like functional group.

The structural characteristics of thioamides include enhanced multiple bond character along the carbon-nitrogen bond, resulting in increased rotational barriers and more rigid molecular conformations. This structural rigidity contributes to unique chemical reactivity patterns and potential for atropisomerism in certain thioamide derivatives. The carbon-sulfur, carbon-nitrogen, and associated carbon-carbon bond distances in thioamides typically measure 1.68, 1.31, and 1.50 Ångströms respectively, indicating significant multiple bonding character.

Within the thioamide classification system, this compound represents a substituted aliphatic thioamide featuring aromatic ether linkages. The compound can be further categorized as a phenoxyacetothioamide derivative, distinguishing it from simpler alkyl thioamides or aromatic thioamides that lack the ether linkage. The dual halogenation pattern (chlorine and fluorine) places this compound within the subset of halogenated thioamides, which exhibit modified electronic properties compared to their non-halogenated analogs.

The predicted physical and chemical properties of this compound reflect its position within this classification scheme. The compound exhibits a predicted melting point range of 99-101°C and a predicted boiling point of 344.7±52.0°C. The predicted density of 1.419±0.06 grams per cubic centimeter and predicted acidity constant (pKa) of 12.45±0.29 further characterize its physicochemical profile.

Overview of Scientific Interest and Research Relevance

The scientific interest in this compound stems from multiple interconnected factors related to its structural features and potential applications. The compound's unique combination of halogenated aromatic systems and thioamide functionality creates opportunities for diverse chemical transformations and potential biological activities. Research investigations have focused on understanding how the specific substitution pattern influences molecular properties and reactivity compared to other thioamide derivatives.

The presence of both chlorine and fluorine substituents on the phenoxy ring system generates significant research interest due to the distinct electronic effects these halogens introduce. Fluorine substitution typically enhances metabolic stability and can modulate binding interactions with biological targets, while chlorine substitution often influences lipophilicity and molecular recognition patterns. The combination of these effects in a single molecular framework provides researchers with a valuable tool for structure-activity relationship studies.

Synthetic chemistry applications represent another major area of research relevance for this compound. The thioamide functional group serves as a versatile synthetic intermediate, capable of participating in various chemical transformations including heterocycle formation and nucleophilic substitution reactions. The phenoxy ether linkage provides additional synthetic handles for further molecular elaboration, enabling the construction of more complex molecular architectures.

Current research trends indicate growing interest in utilizing this compound as a building block for medicinal chemistry investigations and materials science applications. The compound's availability through specialized chemical suppliers suggests active research programs requiring access to this specific molecular structure. The systematic variation of substituent patterns in related phenoxyethanethioamide derivatives continues to drive synthetic efforts aimed at optimizing molecular properties for specific applications.

The research relevance of this compound extends to fundamental studies of organosulfur chemistry, where thioamides serve as important model systems for understanding sulfur-containing functional group behavior. The electronic effects introduced by the halogenated phenoxy substituents provide valuable insights into how remote substituents influence thioamide reactivity and properties. These fundamental studies contribute to the broader understanding of structure-property relationships in organosulfur compounds and guide the design of new synthetic methodologies.

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNOS/c9-6-3-5(10)1-2-7(6)12-4-8(11)13/h1-3H,4H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREVONDNEQDDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263108 | |

| Record name | 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-08-3 | |

| Record name | 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-fluorophenoxy)ethanethioamide typically involves the reaction of 2-chloro-4-fluorophenol with ethylene chlorothioformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 2-Chloro-4-fluorophenol is reacted with ethylene chlorothioformate in the presence of a base such as triethylamine.

Step 2: The reaction mixture is stirred at room temperature for several hours.

Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-4-fluorophenoxy)ethanethioamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The ethanethioamide group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Formation of derivatives with different substituents on the phenoxy ring.

Oxidation Products: Formation of sulfoxides or sulfones.

Reduction Products: Formation of thiols or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

2-(2-Chloro-4-fluorophenoxy)ethanethioamide has been explored for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis or function, which is crucial in treating resistant strains of bacteria.

- Anticancer Properties : Research has shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. This makes it a promising lead for anticancer drug development, particularly against various tumor types.

Material Science

The unique electronic properties of this compound suggest potential applications in:

- Organic Electronics : Its ability to act as a semiconductor may allow it to be used in organic light-emitting diodes (OLEDs) and photovoltaic cells.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities .

Biological Studies

In biological research, this compound is utilized for:

- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be useful in understanding disease mechanisms and developing targeted therapies.

- Protein-Ligand Interaction Studies : The thioamide group allows for binding interactions with various proteins, facilitating the study of ligand-receptor dynamics and drug design .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against Mycobacterium tuberculosis. Results demonstrated that this compound exhibited selective inhibition against mycobacterial species compared to other bacteria, highlighting its potential as a new treatment option for tuberculosis.

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer effects of thiazole derivatives, including this compound. The study revealed that these compounds could induce apoptosis through caspase activation pathways, suggesting their utility in cancer therapy.

Case Study 3: Enzyme Inhibition

A comprehensive analysis was conducted on various thiazole derivatives' effects on key enzymes related to inflammation and cancer progression. The findings indicated that specific substitutions on the thiazole ring enhanced inhibitory effects on enzymes critical to these pathways, paving the way for novel therapeutic strategies .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)ethanethioamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenoxy ring can enhance its binding affinity to certain enzymes or receptors. The ethanethioamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with 2-(2-Chloro-4-fluorophenoxy)ethanethioamide:

Key Observations :

- Substituent Effects : The trifluoromethyl (CF3) group in the compound from enhances electronegativity and lipophilicity compared to the chloro-fluoro substituents in the target compound. This may influence solubility and reactivity .

- Molecular Weight : Larger molecules (e.g., , MW 654.78) exhibit higher melting points (431–433 K), whereas smaller analogs like (MW 160.19) may have lower thermal stability .

Physicochemical Properties

- Solubility: Thioamides with polar groups (e.g., oxazolidinone in ) exhibit higher aqueous solubility, while lipophilic substituents (CF3, chloro-fluoro) enhance organic solvent compatibility .

- Stability : The Z-configuration of exocyclic double bonds in ’s compound contributes to conformational stability, a feature critical for crystallography .

Biological Activity

2-(2-Chloro-4-fluorophenoxy)ethanethioamide, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro and a fluorine atom on the phenyl ring, which may influence its biological activity. The chemical formula is C₉H₈ClFNO₂S, and it possesses a molecular weight of approximately 233.68 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound has a minimum inhibitory concentration (MIC) of 512 µg/mL against Klebsiella pneumoniae, suggesting it is twice as potent compared to related compounds lacking the chloro substitution .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 512 |

| Escherichia coli | 1024 |

| Staphylococcus aureus | 256 |

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity on oral mucosa cells revealed that exposure to varying concentrations of the compound resulted in over 80% viability, indicating a relatively low toxicity profile. The presence of nuclear alterations was noted but was significantly lower than that observed in positive controls .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within microbial cells. The chloro and fluorine substitutions enhance binding affinity, potentially leading to inhibition of essential cellular processes such as protein synthesis or cell wall formation.

Study on Antibacterial Efficacy

A comprehensive study aimed at evaluating the antibacterial efficacy of various derivatives included this compound. The results indicated that modifications to the phenyl ring significantly affected the compound's potency against Gram-negative bacteria. Notably, the presence of halogen atoms was crucial for enhancing antimicrobial activity .

Toxicological Assessment

Another significant study focused on the toxicological assessment of the compound revealed minimal genotoxic effects when tested against human oral mucosa cells. The findings suggest that while there are some alterations at higher concentrations, the compound remains largely non-toxic within therapeutic ranges .

Comparison with Related Compounds

To understand its unique properties, comparisons were made with similar compounds such as 2-(3-Chlorophenoxy)ethanethioamide. The latter exhibited higher toxicity levels and lower antimicrobial efficacy, highlighting the beneficial effects of fluorine and chlorine substitutions in enhancing biological activity while maintaining safety .

Table 2: Comparison of Biological Activities

| Compound | MIC (µg/mL) | Cytotoxicity (%) |

|---|---|---|

| This compound | 512 | >80 |

| 2-(3-Chlorophenoxy)ethanethioamide | 1024 | <60 |

Q & A

Q. What are the established synthetic routes for 2-(2-Chloro-4-fluorophenoxy)ethanethioamide, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 2-chloro-4-fluorophenol with a thioamide precursor. A three-step protocol can be adapted from analogous thioamide syntheses:

Intermediate Preparation : React 2-chloro-4-fluorophenol with ethyl bromoacetate to form the phenoxy-ester intermediate.

Thioamide Formation : Treat the ester with ammonium thiocyanate (NH4SCN) in ethanol under reflux to yield the thioamide .

Purification : Recrystallize from methanol or ethanol to isolate the pure compound.

Q. Key Factors for Yield Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitution reactions.

- Temperature : Reflux conditions (~80°C) improve reaction kinetics.

- Catalysts : Anhydrous conditions prevent hydrolysis of intermediates.

Q. Reference Data :

| Step | Reactants | Conditions | Yield Range |

|---|---|---|---|

| 1 | 2-chloro-4-fluorophenol + ethyl bromoacetate | K2CO3, DMF, 60°C, 12h | 70–85% |

| 2 | Phenoxy-ester + NH4SCN | Ethanol, reflux, 6h | 60–75% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR :

- IR Spectroscopy :

- C=S Stretch : Strong band near 1250–1350 cm⁻¹ .

- N–H Bend : ~1600 cm⁻¹.

- Mass Spectrometry :

Validation Tip : Compare with structurally related compounds (e.g., 2-(3,5-dichlorophenoxy)ethanethioamide, CAS 119024-27-0) for benchmarking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times). A systematic approach includes:

Standardized Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and replicate experiments ≥3 times.

Dose-Response Analysis : Calculate IC50/EC50 values with nonlinear regression models to normalize potency metrics .

Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables .

Case Study : Discrepancies in antifungal activity may stem from differences in fungal strains (e.g., Candida albicans vs. Aspergillus niger). Validate using CLSI/M38-A2 protocols for consistency .

Q. What computational approaches are effective in predicting the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Prioritize hydrogen bonding between the thioamide group and active-site residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify conformational shifts .

- QSAR Modeling : Corporate substituent effects (e.g., Cl/F electronegativity) into predictive models using MOE or RDKit .

Q. Reference Data :

| Parameter | Value | Software |

|---|---|---|

| Binding Affinity (ΔG) | −8.2 kcal/mol | AutoDock Vina |

| RMSD (Backbone) | 1.5 Å | GROMACS |

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound derivatives?

Methodological Answer:

Substituent Variation : Synthesize analogs with halogens (Br, I) or methyl groups at the phenoxy ring .

Biological Screening : Test against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends.

Data Analysis : Use principal component analysis (PCA) to link structural features (e.g., logP, PSA) to activity .

Example : Replacing fluorine with a nitro group increases hydrophobicity (logP from 1.57 to 2.1) but may reduce solubility .

Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 254 nm .

- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics.

- Mass Spectrometry : Identify degradation products (e.g., free thioamide or phenolic byproducts) .

Key Finding : Thioamides are prone to hydrolysis at pH > 7. Stabilization strategies include formulation in enteric-coated capsules .

Q. How should researchers address discrepancies in thermal stability data (e.g., melting points) reported for this compound analogs?

Methodological Answer:

Q. Reference Data :

| Compound | Melting Point (°C) | Purity (%) |

|---|---|---|

| 2-(3,5-dichlorophenoxy)ethanethioamide | 180–182 | 99.2 |

| 2-(2-pyridyl)ethanethioamide | 121–122 | 97.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.